Cas no 67810-56-4 (2-16-a-Endorphin (sheep),16a-L-leucine-)

2-16-a-Endorphin (sheep),16a-L-leucine- 化学的及び物理的性質

名前と識別子

-

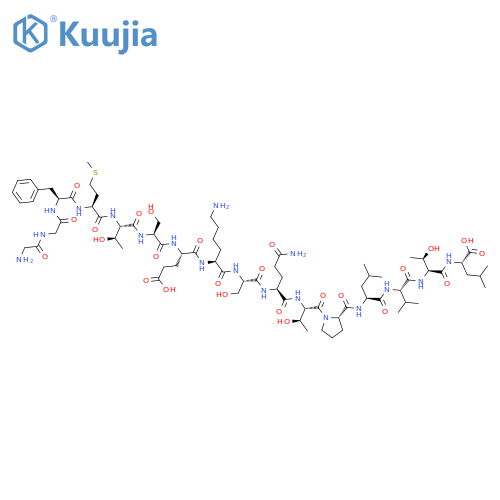

- GLY-GLY-PHE-MET-THR-SER-GLU-LYS-SER-GLN-THR-PRO-LEU-VAL-THR-LEU

- H-GLY-GLY-PHE-MET-THR-SER-GLU-LYS-SER-GLN-THR-PRO-LEU-VAL-THR-LEU-OH

- 1-De-tyr-gamma-endorphin

- 67810-56-4

- (Des-tyr(1))-gamma-endorphin

- 2-16-a-Endorphin(sheep),16a-L-leucine-

- alpha-Endorphin (sheep), 1-de-L-tyrosine-16a-L-leucine

- YQEWLSJJOSZFHG-DSFKZNPVSA-N

- gamma-Endorphin, des-tyr(1)-

- gamma-Endorphin, des-tyrosine(1)-

- beta-Lipotropin(62-77)

- Dtgammae

- beta-Lph(62-77)

- 1-De-L-tyrosine-16a-L-leucine-alpha-endorphin (sheep)

- 2-16-a-Endorphin (sheep),16a-L-leucine-

-

- インチ: InChI=1S/C74H122N18O25S/c1-36(2)29-47(66(108)88-57(38(5)6)70(112)90-59(40(8)96)71(113)85-49(74(116)117)30-37(3)4)84-69(111)52-20-16-27-92(52)73(115)60(41(9)97)91-63(105)44(21-23-53(77)98)81-67(109)50(34-93)86-61(103)43(19-14-15-26-75)80-62(104)45(22-24-56(101)102)82-68(110)51(35-94)87-72(114)58(39(7)95)89-64(106)46(25-28-118-10)83-65(107)48(31-42-17-12-11-13-18-42)79-55(100)33-78-54(99)32-76/h11-13,17-18,36-41,43-52,57-60,93-97H,14-16,19-35,75-76H2,1-10H3,(H2,77,98)(H,78,99)(H,79,100)(H,80,104)(H,81,109)(H,82,110)(H,83,107)(H,84,111)(H,85,113)(H,86,103)(H,87,114)(H,88,108)(H,89,106)(H,90,112)(H,91,105)(H,101,102)(H,116,117)/t39-,40-,41-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,57+,58+,59+,60+/m1/s1

- InChIKey: YQEWLSJJOSZFHG-DSFKZNPVSA-N

- ほほえんだ: CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN

計算された属性

- せいみつぶんしりょう: 1694.85000

- どういたいしつりょう: 1694.85492262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 24

- 水素結合受容体数: 28

- 重原子数: 118

- 回転可能化学結合数: 55

- 複雑さ: 3390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 17

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -9.6

- トポロジー分子極性表面積: 724Ų

じっけんとくせい

- PSA: 723.89000

- LogP: -0.91900

2-16-a-Endorphin (sheep),16a-L-leucine- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | P000711-5mg |

[Des-Tyr1]-gamma-Endorphin |

67810-56-4 | 5mg |

$300.00 | 2024-10-14 | ||

| A2B Chem LLC | AH13280-5mg |

GLY-GLY-PHE-MET-THR-SER-GLU-LYS-SER-GLN-THR-PRO-LEU-VAL-THR-LEU |

67810-56-4 | 5mg |

$453.00 | 2024-04-19 | ||

| A2B Chem LLC | AH13280-25mg |

GLY-GLY-PHE-MET-THR-SER-GLU-LYS-SER-GLN-THR-PRO-LEU-VAL-THR-LEU |

67810-56-4 | 25mg |

$1265.00 | 2024-04-19 | ||

| AAPPTec | P000711-25mg |

[Des-Tyr1]-gamma-Endorphin |

67810-56-4 | 25mg |

$990.00 | 2024-10-14 | ||

| AAPPTec | P000711-10mg |

[Des-Tyr1]-gamma-Endorphin |

67810-56-4 | 10mg |

$500.00 | 2024-10-14 | ||

| A2B Chem LLC | AH13280-10mg |

GLY-GLY-PHE-MET-THR-SER-GLU-LYS-SER-GLN-THR-PRO-LEU-VAL-THR-LEU |

67810-56-4 | 10mg |

$689.00 | 2024-04-19 |

2-16-a-Endorphin (sheep),16a-L-leucine- 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

2-16-a-Endorphin (sheep),16a-L-leucine-に関する追加情報

Compound CAS No. 67810-56-4: 2-16-a-Endorphin (Sheep), 16a-L-Leucine

The compound CAS No. 67810-56-4, also known as 2-16-a-endorphin (sheep), 16a-L-leucine, is a significant peptide with profound implications in the field of neuroscience and pharmacology. This peptide is a naturally occurring endorphin analog, specifically derived from sheep, and has been extensively studied for its role in pain modulation, stress response, and neuroprotection. The longevity of its effects and its ability to interact with opioid receptors make it a subject of interest for both basic research and therapeutic development.

Recent advancements in peptide chemistry have enabled researchers to synthesize 2-16-a-endorphin (sheep), 16a-L-leucine with high precision, allowing for detailed structural and functional analyses. The compound's structure, which includes a unique leucine substitution at position 16a, contributes to its enhanced stability and bioavailability compared to other endorphins. This modification has been shown to prolong the peptide's half-life in vivo, enhancing its potential for therapeutic applications.

One of the most promising areas of research involving CAS No. 67810-56-4 is its role in chronic pain management. Studies have demonstrated that this peptide can effectively bind to mu-opioid receptors, mimicking the effects of endogenous endorphins while minimizing adverse side effects such as tolerance and dependence. This makes it a potential candidate for developing novel analgesics that provide long-lasting pain relief without the risks associated with traditional opioid medications.

In addition to its analgesic properties, 2-16-a-endorphin (sheep), 16a-L-leucine has shown remarkable neuroprotective capabilities. Preclinical studies indicate that this peptide can reduce neuroinflammation and promote neuronal survival in models of traumatic brain injury and neurodegenerative diseases such as Alzheimer's disease. These findings underscore its potential as a therapeutic agent for conditions characterized by oxidative stress and inflammation.

The synthesis and characterization of CAS No. 67810-56-4 have also contributed significantly to our understanding of peptide-drug design. By leveraging advanced techniques such as solid-phase synthesis and mass spectrometry, researchers have been able to optimize the production process, ensuring high purity and consistency in the final product. This has facilitated large-scale studies, paving the way for clinical trials that could validate its efficacy in human subjects.

Moreover, the study of 2-16-a-endorphin (sheep), 16a-L-leucine has provided valuable insights into the evolutionary conservation of endorphins across species. Comparative analyses between sheep and human endorphins have revealed similarities in their functional domains, suggesting that findings from animal models could be extrapolated to human applications with minimal adjustments.

Looking ahead, the development of delivery systems optimized for CAS No. 67810-56-4 is a critical area of focus. Researchers are exploring innovative methods such as lipid nanoparticles and transdermal patches to enhance the peptide's bioavailability and reduce systemic side effects. These advancements could revolutionize how peptides like 2-16-a-endorphin (sheep), 16a-L-leucine are administered in clinical settings.

In conclusion, CAS No. 67810-56-4: 2-16-a-endorphin (sheep), 16a-L-leucine represents a groundbreaking compound with vast potential in both research and therapeutic applications. Its unique structure, coupled with recent advancements in synthesis and delivery technologies, positions it as a leading candidate for addressing unmet medical needs in pain management and neuroprotection.

67810-56-4 (2-16-a-Endorphin (sheep),16a-L-leucine-) 関連製品

- 181477-43-0(Disomotide)

- 77591-33-4(Thymosin beta 4)

- 2092417-26-8(1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid)

- 38325-97-2(4-Methyl-1-octadecyl-pyridinium; chloride)

- 2137855-99-1(methyl 5-hydroxy-4-(3-methoxy-1,2-thiazol-5-yl)-1-methyl-1H-pyrazole-3-carboxylate)

- 16470-09-0(4-Chloro-1-(chloromethyl)-2-methyl-benzene)

- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)

- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)

- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)

- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)